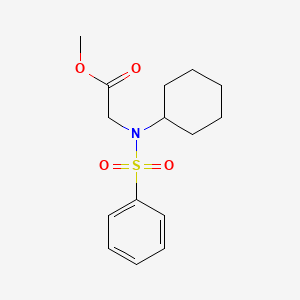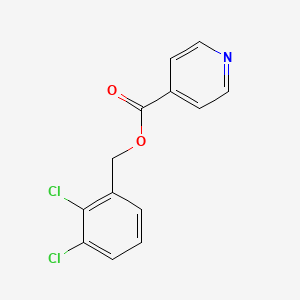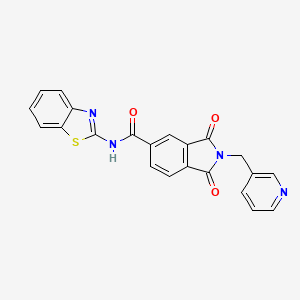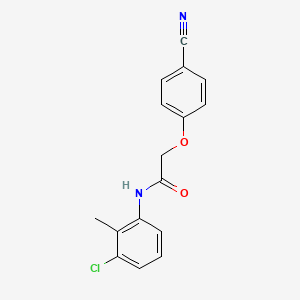![molecular formula C18H17NO5 B4404007 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate](/img/structure/B4404007.png)
4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate
Übersicht
Beschreibung
4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate acts as a selective antagonist of the adenosine A1 receptor, which is involved in various physiological processes, including neurotransmission, cardiovascular function, and inflammation. By blocking the adenosine A1 receptor, this compound inhibits the downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory, and anti-cancer effects. It has been shown to reduce the infarct size in animal models of ischemia-reperfusion injury, improve motor function in animal models of Parkinson's disease, and reduce the seizure activity in animal models of epilepsy. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor. This compound is also relatively stable and easy to handle in the laboratory. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for the research on 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate. One potential area of research is the development of new analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and stroke. Finally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Wissenschaftliche Forschungsanwendungen
4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl propionate has been extensively studied for its potential therapeutic applications in various diseases, including ischemia-reperfusion injury, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects in animal models of these diseases. Additionally, this compound has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-17(20)24-14-6-3-12(4-7-14)18(21)19-13-5-8-15-16(11-13)23-10-9-22-15/h3-8,11H,2,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKPRTOTKBNIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl propionate](/img/structure/B4403925.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4403929.png)

![1-[3-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4403941.png)


![4-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl propionate](/img/structure/B4403979.png)

![2-chlorobenzyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4403998.png)


![1-methyl-4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4404027.png)
![1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404035.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B4404043.png)